PEG4 Spacer Length Modulates ADC Potency by an Order of Magnitude
In a study evaluating homogeneous antibody–drug conjugates (ADCs), the insertion of a PEG4 fragment into a branched linker (creating a 'long' linker variant) resulted in a trastuzumab–MMAE ADC with cytotoxic activity comparable to a heterogeneous DAR 6 control, while the corresponding 'short' linker (lacking PEG4) produced an ADC that was 10-fold less potent, and even inferior to a DAR 2 conjugate [1]. This demonstrates that the PEG4 spacer length directly influences linker cleavage efficiency and payload release, a finding with direct relevance to the selection of Mal-PEG4-azide over shorter or longer PEG variants in ADC design.
| Evidence Dimension | Cytotoxic potency (EC50) of ADCs |
|---|---|
| Target Compound Data | Homogeneous DAR 6 ADC with PEG4-containing linker ('long'): EC50 comparable to heterogeneous DAR 6 ADC (approximately 0.1–0.3 nM range) |
| Comparator Or Baseline | Homogeneous DAR 6 ADC with short linker (no PEG4): 10-fold higher EC50; Homogeneous DAR 2 ADC: intermediate potency |
| Quantified Difference | 10-fold difference in potency between PEG4-containing and non-PEG4 linkers |
| Conditions | Trastuzumab–MMAE ADCs; in vitro cytotoxicity against HER2+ SK-BR-3 cells |
Why This Matters
Procurement of Mal-PEG4-azide over shorter analogs ensures optimal linker length for maximal ADC potency, avoiding a 10-fold reduction in therapeutic activity.
- [1] Gulyak, E. L., Komarova, O. A., Prokopenko, Y. A., Faizullina, E. A., Malabuiok, D. M., & Ibragimova, A. R. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? International Journal of Molecular Sciences, 25(24), 13356. View Source
